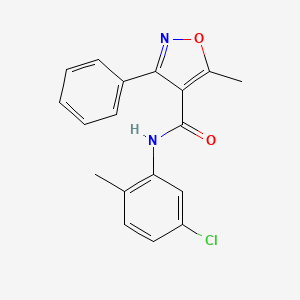
N-(4-chloro-2-fluorophenyl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2-fluorophenyl)-4-methylbenzenesulfonamide, also known as CFMS, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CFMS belongs to the class of sulfonamide compounds, which are known for their antibacterial, antifungal, and antitumor properties.
Scientific Research Applications
N-(4-chloro-2-fluorophenyl)-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. This compound has also been investigated as a potential treatment for bacterial and fungal infections.
Mechanism of Action
The exact mechanism of action of N-(4-chloro-2-fluorophenyl)-4-methylbenzenesulfonamide is not fully understood. However, it has been suggested that this compound may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the microtubule network. This compound may also inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent. In animal studies, this compound has been shown to inhibit tumor growth and improve survival rates. This compound has also been shown to have antibacterial and antifungal activity in vitro.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-chloro-2-fluorophenyl)-4-methylbenzenesulfonamide is its low toxicity and good bioavailability, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of this compound is its limited solubility in water, which may make it difficult to administer in certain clinical settings.
Future Directions
There are several future directions for research on N-(4-chloro-2-fluorophenyl)-4-methylbenzenesulfonamide. One area of interest is the development of more efficient synthesis methods for this compound. Another area of interest is the investigation of this compound as a potential treatment for other types of cancer and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of N-(4-chloro-2-fluorophenyl)-4-methylbenzenesulfonamide involves the reaction of 4-chloro-2-fluoroaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction yields this compound as a white crystalline solid with a melting point of 175-177°C.
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO2S/c1-9-2-5-11(6-3-9)19(17,18)16-13-7-4-10(14)8-12(13)15/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSHXWITFSFMMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(4-chloro-3-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5702349.png)

![3-({4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5702381.png)

![phenyl[4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B5702386.png)
![4-tert-butyl-N-{[methyl(phenyl)amino]carbonothioyl}benzamide](/img/structure/B5702392.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-3-(4-chlorophenyl)quinazolin-4(3H)-one](/img/structure/B5702405.png)
![ethyl 1-[4-methyl-6-(methylthio)-2-quinolinyl]-4-piperidinecarboxylate](/img/structure/B5702412.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5702416.png)
![3-methyl-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5702418.png)
![2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5702426.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methyl-2-pyridinecarboxamide](/img/structure/B5702429.png)

